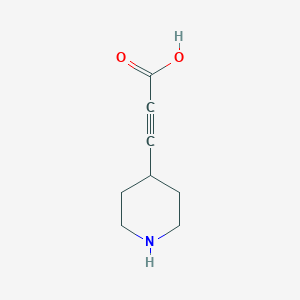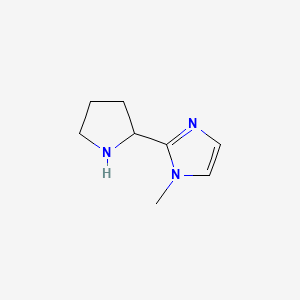![molecular formula C12H19NO2 B13273591 (2-Ethoxyethyl)[(3-methoxyphenyl)methyl]amine](/img/structure/B13273591.png)
(2-Ethoxyethyl)[(3-methoxyphenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxyethyl)[(3-methoxyphenyl)methyl]amine is an organic compound with the molecular formula C12H19NO2 It is a derivative of benzylamine, where the benzyl group is substituted with a 3-methoxyphenyl group and the amine is further substituted with a 2-ethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyethyl)[(3-methoxyphenyl)methyl]amine typically involves the reaction of 3-methoxybenzyl chloride with 2-ethoxyethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for the addition of reactants and removal of by-products can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyethyl)[(3-methoxyphenyl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxyethyl group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium iodide in acetone or thiourea in ethanol.
Major Products Formed
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxyacetophenone.
Reduction: Formation of (2-ethoxyethyl)amine.
Substitution: Formation of (2-iodoethyl)[(3-methoxyphenyl)methyl]amine or (2-thioethyl)[(3-methoxyphenyl)methyl]amine.
Scientific Research Applications
(2-Ethoxyethyl)[(3-methoxyphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl)[(3-methoxyphenyl)methyl]amine depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to modulation of biochemical pathways. The presence of the methoxy and ethoxyethyl groups can influence its binding affinity and selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
(2-Methoxyethyl)[(3-methoxyphenyl)methyl]amine: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.
(2-Ethoxyethyl)[(4-methoxyphenyl)methyl]amine: Similar structure but with a 4-methoxyphenyl group instead of a 3-methoxyphenyl group.
(2-Ethoxyethyl)[(3-ethoxyphenyl)methyl]amine: Similar structure but with an ethoxyphenyl group instead of a methoxyphenyl group.
Uniqueness
(2-Ethoxyethyl)[(3-methoxyphenyl)methyl]amine is unique due to the specific combination of the ethoxyethyl and 3-methoxyphenyl groups. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-ethoxy-N-[(3-methoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C12H19NO2/c1-3-15-8-7-13-10-11-5-4-6-12(9-11)14-2/h4-6,9,13H,3,7-8,10H2,1-2H3 |
InChI Key |
NMFACVWPCDHAPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


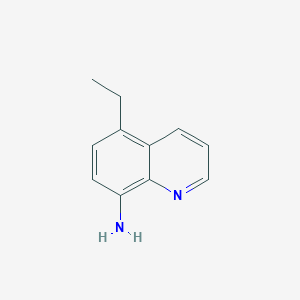
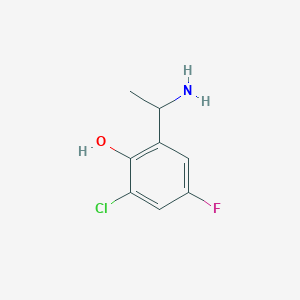

![1-[(1-Methylcyclopentyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13273551.png)
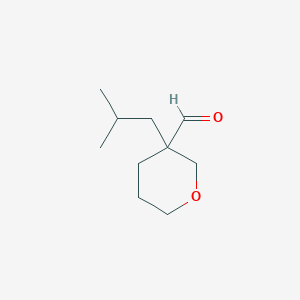

![2-[(Thian-3-yl)amino]ethan-1-ol](/img/structure/B13273571.png)
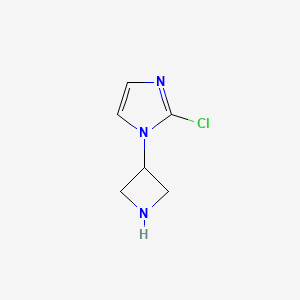
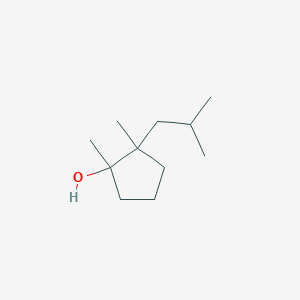
amine](/img/structure/B13273585.png)
amine](/img/structure/B13273596.png)
![4-[(Pent-4-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13273607.png)
